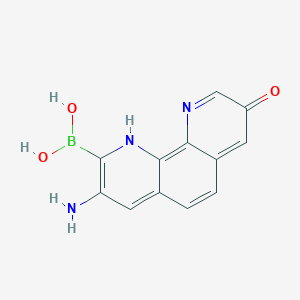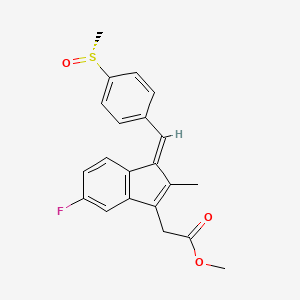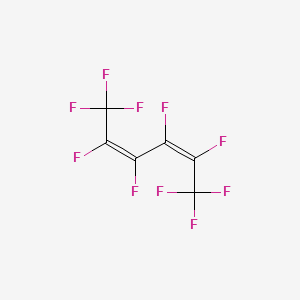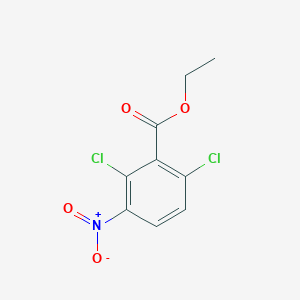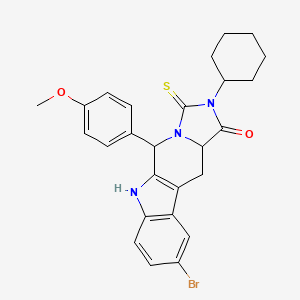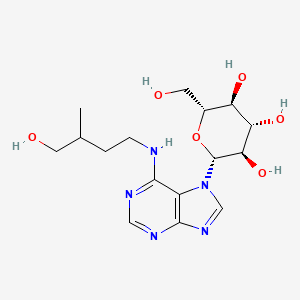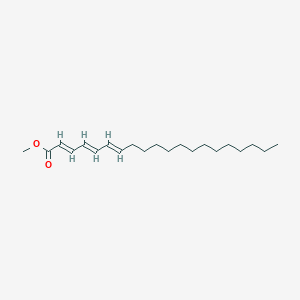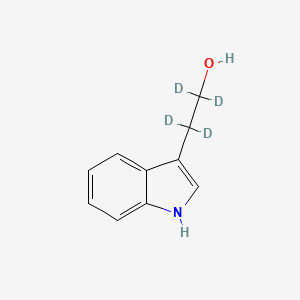
Tryptophol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tryptophol undergoes several types of chemical reactions, including:
Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of tryptophol can yield indole-3-ethanol.
Substitution: Tryptophol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various indole derivatives
Wissenschaftliche Forschungsanwendungen
Tryptophol-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in quorum sensing in fungi and its effects on microbial communication.
Industry: Used in the synthesis of bioactive compounds and pharmaceuticals.
Wirkmechanismus
Tryptophol exerts its effects through various molecular targets and pathways. It is produced from tryptophan via the action of enzymes such as indolepyruvate decarboxylase and alcohol dehydrogenase . Tryptophol acts as a quorum-sensing molecule in fungi, influencing cell-to-cell communication and biofilm formation . It also induces sleep by interacting with neurotransmitter pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.
5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.
Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.
Uniqueness
Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
MBBOMCVGYCRMEA-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


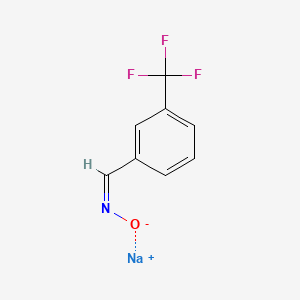
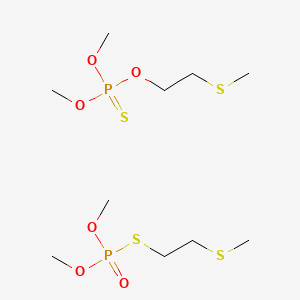
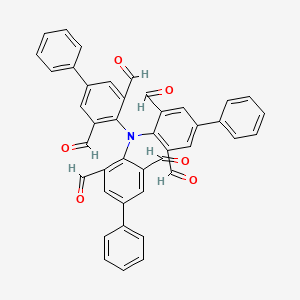
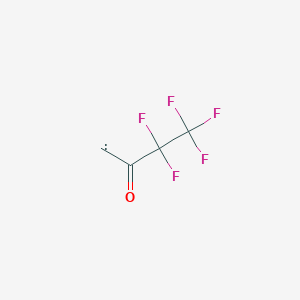
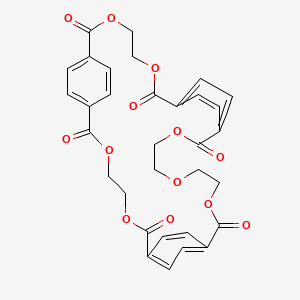
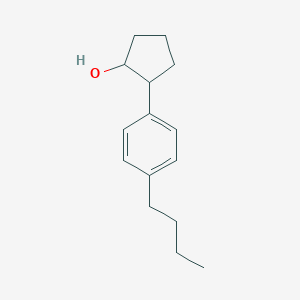
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
